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9-PAHSA-13C4

LC-MS quantification isotope dilution mass spectrometry matrix effect compensation

9-PAHSA-13C4 is the [13C₄]-labeled isotopologue of 9-palmitic acid ester of 9‑hydroxystearic acid (9‑PAHSA), a member of the branched fatty acid esters of hydroxy fatty acids (FAHFAs). The native 9‑PAHSA is an endogenous lipid that acts as a GPR120 agonist (EC₅₀ = 18 µM) and modulates chemokine receptors CCR6/CCR7/CXCR4/CXCR5 with micromolar antagonist potency.

Molecular Formula C34H66O4
Molecular Weight 542.9 g/mol
Cat. No. B8049561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-PAHSA-13C4
Molecular FormulaC34H66O4
Molecular Weight542.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCC)CCCCCCCC(=O)O
InChIInChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-18-23-27-31-34(37)38-32(28-24-20-17-10-8-6-4-2)29-25-21-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/i23+1,27+1,31+1,34+1
InChIKeyMHQWHZLXDBVXML-CGRMNBRFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

9-PAHSA-13C4: A Defined Stable-Isotope Internal Standard for Endogenous FAHFA Quantification


9-PAHSA-13C4 is the [13C₄]-labeled isotopologue of 9-palmitic acid ester of 9‑hydroxystearic acid (9‑PAHSA), a member of the branched fatty acid esters of hydroxy fatty acids (FAHFAs) . The native 9‑PAHSA is an endogenous lipid that acts as a GPR120 agonist (EC₅₀ = 18 µM) and modulates chemokine receptors CCR6/CCR7/CXCR4/CXCR5 with micromolar antagonist potency [1]. Four carbon‑13 atoms are incorporated at the palmitoyl C‑1 through C‑4 positions (molecular formula C₃₀¹³C₄H₆₆O₄; MW = 542.86), conferring a +4 Da mass shift relative to the unlabeled compound. The product is supplied at ≥95% purity and is formulated as a methyl acetate solution intended exclusively for use as an LC‑MS or GC‑MS internal standard .

Why 9-PAHSA-13C4 Cannot Be Replaced by a Deuterated Analog or Unlabeled PAHSA in Analytical Workflows


Isotopically labeled PAHSA internal standards are not interchangeable. In the foundational Nature Protocols workflow for FAHFA quantification, Zhang et al. explicitly caution that “heavily deuterated PAHSA standards display a significant forward retention time shift relative” to the native analyte, whereas the 13C₄‑labeled standard co‑elutes precisely with endogenous 9‑PAHSA [1]. Deuterated analogs such as 9‑PAHSA‑d₄ (four deuterium atoms) or 9‑PAHSA‑d₃₁ (thirty‑one deuterium atoms) exhibit altered chromatographic behavior due to deuterium isotope effects, which introduces quantification bias when matrix effects are present and prevents reliable peak‑area ratio normalization [1]. Furthermore, choosing the wrong PAHSA regioisomer (e.g., 5‑PAHSA instead of 9‑PAHSA) is scientifically invalid because the two regioisomers display differential chemokine receptor antagonism profiles and distinct glucose‑uptake signaling potencies [2]. These analytical and biological divergences mandate that procurement of the exact 13C₄‑9‑PAHSA isotopologue is a non‑negotiable requirement for accurate, reproducible FAHFA quantification.

Quantitative Evidence for 9-PAHSA-13C4 Differentiation vs. Closest Comparators


Chromatographic Co‑elution: 13C₄‑9‑PAHSA vs. Deuterated (d₄/d₃₁) PAHSA Internal Standards

The Nature Protocols FAHFA quantification workflow explicitly states that heavily deuterated PAHSA standards produce a significant forward retention time shift relative to the native analyte, whereas the 13C₄‑labeled standard (Cayman cat. no. 17725) co‑elutes exactly [1]. Deuterated analogs 9‑PAHSA‑d₄ (Cayman cat. no. 17724; 4 × ²H) and 9‑PAHSA‑d₃₁ (Cayman; 31 × ²H) exhibit this retention time deviation, which prevents reliable matrix‑effect correction in complex biological extracts [1]. The 13C₄ isotopologue avoids the deuterium isotope effect on reversed‑phase chromatography entirely because ¹³C substitution does not alter hydrophobicity.

LC-MS quantification isotope dilution mass spectrometry matrix effect compensation FAHFA lipidomics

Chemokine Receptor Antagonism: 9‑PAHSA vs. 5‑PAHSA Regioisomer Selectivity

In a broad screen of 168 de‑orphaned GPCRs, 9‑PAHSA displayed stronger antagonist activity than 5‑PAHSA at 12 of 168 receptors tested [1]. Concentration–response experiments confirmed potent antagonism at specific chemokine receptors: IC₅₀ = 1.7 µM (CCR6), 3.2 µM (CCR7), 3.9 µM (CXCR4), and 19 µM (CXCR5) [1]. 5‑PAHSA failed to achieve comparable antagonism in the same assay format, with the study concluding that "9‑PAHSA displayed stronger antagonism at these GPCRs than 5‑PAHSA" [1]. Neither 5‑PAHSA nor 9‑PAHSA exhibited meaningful agonism or antagonism at GPR40 (FFAR1) in the β‑arrestin recruitment assay [1].

GPCR pharmacology chemokine receptor antagonism PAHSA regioisomer selectivity inflammation

GPR120 Agonist Potency and Adipocyte Browning: 9‑PAHsa vs. Regioisomer and Synthetic Agonist Benchmarks

9‑PAHSA activates GPR120 with an EC₅₀ of 18 µM . In the same GPCR screen, 9‑PAHSA produced ~23% signal above baseline at GPR120, indicating weak but detectable agonism [1]. In 3T3‑L1 adipocytes, 9‑PAHSA treatment (20 µM, 48 h) induced browning evidenced by significantly elevated UCP1, PRDM16, and CIDEA mRNA and protein expression; GPR120 siRNA knockdown abolished this effect [2]. An independent study in hMADS adipocytes confirmed that 9‑PAHSA (10 µM) potentiates UCP1 mRNA levels under rosiglitazone‑free conditions, while 9‑PAHPA and other lipokines (12,13‑diHOME, 12‑HEPE) did not [3]. By contrast, 5‑PAHSA and 9‑PAHSA racemates failed to increase basal or insulin‑stimulated glucose uptake in vitro, stimulate GLP‑1 release, or induce glucose‑stimulated insulin secretion in human islets [4].

GPR120 agonism adipocyte browning UCP1 expression insulin sensitivity

Endogenous Abundance and Disease Relevance: 9‑PAHSA as the Predominant PAHSA Isomer Reduced in Insulin‑Resistant Humans

Among all PAHSA regioisomers, 9‑PAHSA is the predominant form in serum and white/brown adipose tissue of wild‑type and AG4OX mice [1]. The seminal Yore et al. study established that total PAHSA levels are reduced in the serum and adipose tissue of insulin‑resistant humans compared with insulin‑sensitive controls, with PAHSA levels correlating highly with insulin sensitivity [2]. 9‑PAHSA specifically is the dominant isomer in humans and shows the greatest fold‑reduction in insulin‑resistant states [1]. This contrasts with 5‑PAHSA, which is present at lower absolute abundance [1]. The Nature Protocols workflow specifically targets 9‑PAHSA (among other FAHFAs) for quantification because of this isoform’s predominant biological relevance [3].

biomarker insulin resistance type 2 diabetes adipose tissue lipidomics

High‑Value Application Scenarios for 9‑PAHSA-13C₄ in Research and Procurement


Absolute Quantification of 9‑PAHSA in Human Serum and Adipose Tissue for Insulin‑Resistance Biomarker Studies

Clinical metabolomics laboratories quantifying endogenous 9‑PAHSA in cohort studies require a matrix‑matched internal standard to correct for extraction recovery, ion suppression, and instrument drift. 9‑PAHSA‑13C₄ co‑elutes exactly with endogenous 9‑PAHSA, enabling precise peak‑area ratio calculations across large sample batches [1]. Deuterated analogs such as 9‑PAHSA‑d₄ are explicitly discouraged in the canonical Nature Protocols workflow because their retention time shift precludes reliable matrix‑effect correction [1]. Procurement of 9‑PAHSA‑13C₄ (Cayman cat. no. 17725) directly follows the published protocol and ensures inter‑laboratory reproducibility.

Pharmacodynamic Target‑Engagement Studies Requiring GPCR‑Pathway‑Specific 9‑PAHSA Quantification

Investigators studying chemokine receptor antagonism by FAHFAs must quantify tissue‑specific 9‑PAHSA concentrations to establish pharmacokinetic–pharmacodynamic relationships. Because 9‑PAHSA uniquely antagonizes CCR6 (IC₅₀ = 1.7 µM), CCR7 (3.2 µM), CXCR4 (3.9 µM), and CXCR5 (19 µM), while 5‑PAHSA is significantly weaker [2], using a 9‑PAHSA‑specific internal standard is mandatory. 9‑PAHSA‑13C₄ enables selective MRM detection of the pharmacologically active regioisomer without interference from co‑eluting isobaric PAHSA species.

Adipocyte Browning and Metabolic Research Requiring Regioisomer‑Resolved FAHFA Profiling

Studies of adipocyte thermogenesis demonstrate that 9‑PAHSA, but not 5‑PAHSA or other FAHFAs, potentiates UCP1 expression and drives browning of white adipocytes through GPR120 activation (EC₅₀ = 18 µM) [3][4]. Accurate measurement of 9‑PAHSA specifically—rather than total PAHSA immunoreactivity or non‑resolved LC‑MS signal—is required to correlate browning phenotypes with lipid mediator levels. 9‑PAHSA‑13C₄ is the validated internal standard for this purpose in published LC‑MS FAHFA profiling protocols [1].

Pharmaceutical Analytical Development and Batch‑Release Testing of FAHFA‑Based Therapeutics

Companies developing synthetic 9‑PAHSA analogs or FAHFA‑mimetic drugs require a certified stable‑isotope internal standard for method validation per ICH Q2(R1) guidelines. 9‑PAHSA‑13C₄ (purity ≥95%; Cayman Chemical) is supplied with batch‑specific Certificates of Analysis and is cited in peer‑reviewed analytical protocols [1]. Its ¹³C₄ labeling (positions 1‑4 of the palmitoyl chain) provides a +4 Da mass shift that eliminates isotopic cross‑talk with the unlabeled analyte (<0.1% natural ¹³C abundance interference at this mass difference) while avoiding the chromatographic artifacts of deuterated standards [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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